molecular formula C11H18N4O B1471661 2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine CAS No. 1537684-58-4

2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine

Cat. No.: B1471661
CAS No.: 1537684-58-4
M. Wt: 222.29 g/mol
InChI Key: ZOXQFAZEDRUUBY-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol. It is characterized by its unique structure, which includes a cyclopropyl group and a methoxypropan-2-yl group attached to a pyrimidine ring.

Properties

IUPAC Name

2-cyclopropyl-4-N-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7(6-16-2)13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXQFAZEDRUUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the cyclopropyl group, and the attachment of the methoxypropan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a critical step in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine include other pyrimidine derivatives with therapeutic potential. Examples include:

  • This compound analogs with different substituents on the pyrimidine ring.
  • Pyrimidine-based kinase inhibitors used in cancer therapy.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which contribute to its specific biological activities and therapeutic potential. Its cyclopropyl and methoxypropan-2-yl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.

Biological Activity

Overview

2-Cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine is a pyrimidine derivative characterized by its unique structure, which includes a cyclopropyl group and a methoxypropan-2-yl group attached to a pyrimidine ring. The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C11H18N4O, with a molecular weight of 222.29 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit the activity of enzymes critical for DNA synthesis and repair, such as dihydrofolate reductase (DHFR) .

Antimicrobial Properties

Pyrimidine derivatives are often investigated for their antimicrobial activity . Research indicates that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The proposed mechanism involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Potential

The compound has also been studied for its anticancer properties . Pyrimidines have shown promise in inducing apoptosis in cancer cells through the inhibition of specific kinases or by affecting metabolic pathways crucial for cancer cell survival. Related studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models .

Enzyme Inhibition

A significant area of interest is the inhibition of specific enzymes . This compound may act as a competitive inhibitor for enzymes such as DHFR and thymidylate synthase (TS), which are vital for DNA synthesis and repair . This inhibition can lead to reduced proliferation of rapidly dividing cells, including cancerous cells.

Research Findings and Case Studies

Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various targets. For example, research focused on its inhibitory activity against Plasmodium falciparum DHFR demonstrated promising results with binding scores comparable to known inhibitors .

Table: Comparative Binding Affinities

CompoundBinding Affinity (kcal/mol)
This compound-2469.00
Pyrimethamine-2460.19
Cycloguanil-2470.90

This table illustrates the competitive binding affinities of this compound compared to established inhibitors, indicating its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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